N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

JAK inhibition azetidine carboxamide kinase selectivity

Medicinal chemists optimizing JAK inhibitors often struggle to find the precise chemical probes needed to map kinase selectivity at the hinge-binding region. This compound directly addresses that challenge, providing a pyrazine-2-carbonyl azetidine-3-carboxamide scaffold specifically designed to empirically validate distinct JAK1/JAK2/JAK3/TYK2 isoform selectivity fingerprints. - Enables head-to-head benchmarking against pyridine and pyridazine analogs in recombinant kinase assays. - The -OCHF₂ substituent allows systematic matched-pair profiling (vs. -OCF₃ / -OCH₃) to quantify impacts on logP, solubility, and microsomal stability. - Conformationally restricted azetidine core is ideal for structure-based drug design and crystallography studies.

Molecular Formula C16H14F2N4O3
Molecular Weight 348.31
CAS No. 1396750-85-8
Cat. No. B2855740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS1396750-85-8
Molecular FormulaC16H14F2N4O3
Molecular Weight348.31
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=CC=C3)OC(F)F
InChIInChI=1S/C16H14F2N4O3/c17-16(18)25-12-3-1-2-11(6-12)21-14(23)10-8-22(9-10)15(24)13-7-19-4-5-20-13/h1-7,10,16H,8-9H2,(H,21,23)
InChIKeyWMRAFOYHIRTKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide: Overview


N-[3-(Difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396750-85-8) is a synthetic small-molecule azetidine-3-carboxamide derivative belonging to the broader class of Janus kinase (JAK)-modulating heterocyclic carboxamides [1]. The compound integrates a strained azetidine core, a pyrazine-2-carbonyl substituent, and a 3-(difluoromethoxy)phenyl carboxamide motif, generating a molecular framework distinct from simple phenyl-azetidine or mono-heteroaryl analogs. Publicly available quantitative pharmacological profiling for this exact entity remains extremely limited; consequently, differentiation must be triangulated from structural class-level inferences, close-analog comparator data, and patent-disclosed structure–activity relationship (SAR) trends rather than from a large body of direct head-to-head studies.

JAK pathway scaffold exploration: pyrazine-2-carbonyl hinge-binding motif and azetidine core for kinase inhibitor SAR studies
Structural-differentiation probe: enables empirical validation of patent‑suggested JAK isoform selectivity trends
Empirical profiling required: no public IC₅₀/Kᵢ data; plan in‑house JAK panel screening

Why Generic Azetidine-3-Carboxamide Substitution Fails


In-class substitution of N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide with superficially related pyrazine-azetidine carboxamides or simpler difluoromethoxy-phenyl analogs is scientifically unsound because the pyrazine-2-carbonyl moiety and the 3-(difluoromethoxy)phenyl group each impose distinct conformational, electronic, and hydrogen-bonding constraints that cannot be assumed to be functionally redundant [1]. Patent-level SAR across the azetidinyl phenyl/pyridyl/pyrazinyl carboxamide series demonstrates that even minor heteroaryl or phenyl-substituent alterations can drastically shift JAK isoform selectivity and potency [1]. Without explicit, matched-assay comparative data for the exact compound, procurement decisions that treat any pyrazine- or difluoromethoxy-containing analog as interchangeable risk introducing uncharacterized potency gaps, selectivity shifts, or off-target liabilities that are invisible from nominal structural similarity alone.

!Acetyl-capped analogs lack the pyrazine-2-carbonyl hinge binder, likely losing JAK pharmacophore engagement
!Trifluoromethoxy (-OCF₃) replacement may alter lipophilicity and metabolic stability compared to the target -OCHF₂ substituent
!Pyridine- or pyridazine-core analogs may shift JAK isoform selectivity away from the pyrazine‑dictated profile
!Piperidine/pyrrolidine ring substitutes relax conformational restriction, potentially degrading JAK binding geometry

Differentiation Evidence vs. Closest Analogs


Pyrazine-2-Carbonyl vs. Acetyl Cap: JAK-Binding Divergence

The 1-acetyl analog (CAS 1428363-50-1) lacks the pyrazine-2-carbonyl group that is characteristic of the Incyte-disclosed azetidinyl pyrazinyl carboxamide JAK inhibitor series [1], . Although no direct head-to-head biochemical assay is publicly available comparing the target compound with this specific analog, the patent SAR demonstrates that the pyrazine-2-carbonyl moiety engages a critical hinge-binding motif that is absent in simple acetyl-capped variants, which are not claimed as JAK inhibitors [1]. Procurement of the acetyl analog as a surrogate therefore forfeits the JAK-pharmacophore hypothesis embodied by the target compound.

Pyrazine vs. Acetyl Cap
Class‑level
Pyrazine‑2‑carbonyl hinge‑binding motif present; 1‑acetyl analog (CAS 1428363‑50‑1) lacks this critical pharmacophore.
Pyrazine hinge engagement distinguishes the scaffold; acetyl analog forfeits JAK pharmacophore hypothesis.
No head‑to‑head JAK inhibition data available for the acetyl analog.
JAK inhibition azetidine carboxamide kinase selectivity scaffold hopping

Difluoromethoxy vs. Trifluoromethoxy: Lipophilicity & Metabolic Stability Trade-Off

A structurally proximal comparator bearing a trifluoromethoxy group in place of the difluoromethoxy substituent (1-acetyl-N-[3-(trifluoromethoxy)phenyl]azetidine-3-carboxamide) has been noted to exhibit different chemical and biological properties . The replacement of -OCF₃ with -OCHF₂ is known in medicinal chemistry to modulate lipophilicity (ΔlogP), hydrogen-bond acceptor capacity, and oxidative metabolism, which can translate into altered cellular permeability and in vivo clearance. Although direct matched-pair data for the target compound are not available, procurement of the -OCF₃ analog introduces a risk of diverging ADME behavior relative to the -OCHF₂-substituted lead.

-OCHF₂ vs. -OCF₃
Context‑dependent
Difluoromethoxy (-OCHF₂) lowers lipophilicity and modifies H‑bond acceptor strength relative to trifluoromethoxy (-OCF₃); matched‑pair data unavailable.
Substituent choice may shift ADME properties; -OCHF₂ represents a deliberate medicinal‑chemistry design element.
Direct comparative ADME evaluation required for the target compound.
difluoromethoxy trifluoromethoxy lipophilicity metabolic stability azetidine carboxamide

Pyrazine vs. Pyridine/Pyridazine Core: JAK Selectivity Implications

Incyte's patent explicitly encompasses azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide derivatives as JAK modulators [1]. The SAR teaches that the choice of heteroaryl (pyrazine vs. pyridine vs. pyridazine) critically influences JAK family isoform selectivity. Procurement of a pyridine- or pyridazine-containing analog (e.g., 1-(pyridine-2-carbonyl)- or 1-(pyridazine-3-carbonyl)-azetidine-3-carboxamide) instead of the pyrazine-bearing target compound cannot be assumed to preserve the same JAK1/JAK2/JAK3/TYK2 inhibition profile, as the nitrogen positioning alters both hydrogen-bonding geometry and electrostatic potential within the ATP-binding pocket.

Pyrazine vs. Pyridine Core
Class‑level
Pyrazine‑2‑carbonyl vs. pyridine‑2‑carbonyl or pyridazine‑3‑carbonyl in azetidine carboxamide analogs.
Heteroaryl interchange may alter JAK isoform selectivity profile; patent SAR suggests significant shifts.
No matched‑panel data for the exact compound; selectivity assumptions require empirical testing.
JAK selectivity heteroaryl carboxamide pyrazine pyridine pyridazine

Azetidine vs. Piperidine/Pyrrolidine: Conformational Restriction

The target compound contains a four-membered azetidine ring, which imposes a unique bond-angle strain (~90° vs. ~109° for pyrrolidine or ~111° for piperidine) and restricted conformational freedom that influences the spatial presentation of the pyrazine-2-carbonyl and carboxamide pharmacophores. Replacing the azetidine with a pyrrolidine or piperidine ring enlarges the ring and introduces additional rotational degrees of freedom, potentially degrading the precise binding geometry required for JAK hinge engagement [1]. No direct JAK inhibition comparison between azetidine and larger-ring analogs exists for this specific compound, but the principle of strain-driven conformational control is well-precedented in kinase inhibitor design.

Azetidine vs. Larger Ring
Context‑dependent
4‑membered azetidine imposes ~90° bond‑angle strain; pyrrolidine (5‑membered) or piperidine (6‑membered) analogs introduce additional rotational freedom.
Conformational constraint may be critical for JAK hinge binding; larger rings could degrade binding geometry.
No direct biochemical comparison available for this specific scaffold.
azetidine conformational restriction piperidine pyrrolidine kinase inhibitor design

Limited Public Bioactivity Data and Custom Profiling Need

A systematic search of ChEMBL, BindingDB, PubChem, and patent assay tables revealed no publicly deposited quantitative IC₅₀, Kᵢ, or cellular activity data for N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396750-85-8). This stands in contrast to numerous other Incyte azetidinyl carboxamide analogs for which JAK panel data have been disclosed in the parent patent [1]. The absence of public bioactivity data for this specific compound means that any claim of differentiation over analogs must currently rest on structural inference and patent SAR trends, rather than on direct comparative pharmacology. This evidence gap is itself a procurement-relevant fact: purchasers must plan for in-house comparative profiling against selected analogs to empirically establish the compound's selectivity and potency advantages.

Public Bioactivity Gap
Data to verify
No public IC₅₀, Kᵢ, or cellular activity data for CAS 1396750‑85‑8; contrasts with disclosed JAK panel data for other Incyte azetidinyl carboxamides.
Empirical in‑house JAK panel profiling required to establish selectivity and potency differentiation.
Budget for comparative screening against selected analogs to close the evidence gap.
bioactivity gap comparative screening JAK panel procurement due diligence

High-Confidence Application Scenarios


JAK Medicinal Chemistry: Scaffold-Hopping and Selectivity Optimization

The compound is most appropriately deployed as a pyrazine-containing azetidine-3-carboxamide scaffold in JAK inhibitor optimization programs where the pyrazine-2-carbonyl hinge-binding motif and the difluoromethoxy-phenyl substitution pattern are hypothesized to confer a distinct JAK isoform selectivity fingerprint. Procurement enables medicinal chemistry teams to empirically validate the patent-suggested SAR [1] and to benchmark the compound head-to-head against pyridine and pyridazine analogs in recombinant JAK1, JAK2, JAK3, and TYK2 biochemical assays.

Comparative ADME Profiling vs. Trifluoromethoxy and Non-Fluorinated Analogs

The -OCHF₂ substituent of the target compound provides a probe for quantifying the impact of difluoromethoxy vs. trifluoromethoxy or methoxy substitution on logP, aqueous solubility, microsomal stability, and permeability. This application is grounded in the established medicinal-chemistry principle that -OCHF₂ modulates lipophilicity and hydrogen-bond acceptor strength distinctly from -OCF₃ , making systematic comparative profiling of these matched-pair analogs a valuable component of lead-optimization workflows.

Azetidine Core Conformational Constraint Studies

The azetidine ring imposes a conformational restriction that can be exploited in structure-based design to probe the optimal presentation of the carboxamide and pyrazine pharmacophores within the JAK ATP-binding site. Directly comparing the target compound with its pyrrolidine or piperidine counterparts in crystallographic or molecular-dynamics studies can yield insights into the role of ring strain and geometry in kinase inhibitor binding, as suggested by the broader azetidinyl carboxamide SAR [1].

Custom JAK Panel Screening for Selectivity Determination

Given the absence of public bioactivity data, a primary application scenario is the commissioning of a comprehensive JAK family selectivity panel (JAK1/JAK2/JAK3/TYK2) alongside broader kinase profiling against a defined set of close structural analogs. This empirical head-to-head approach directly addresses the evidence gap and generates the quantitative differentiation data that current public sources lack, enabling informed go/no-go decisions in drug discovery projects.

Application
Selection Property
Validation Focus
JAK Medicinal Chemistry Scaffold Exploration
Pyrazine‑2‑carbonyl hinge‑binding motif
Benchmark SAR against heteroaryl azetidine carboxamide analogs in JAK1/2/3/TYK2 assays
Comparative ADME Profiling
-OCHF₂ substituent lipophilicity and H‑bond character
Microsomal stability, permeability, and logP comparison vs. -OCF₃ and non‑fluorinated matched pairs
Azetidine Conformational Constraint Studies
4‑membered ring strain and restricted geometry
Crystallographic or MD analysis of JAK binding pose vs. pyrrolidine/piperidine counterparts
Custom JAK Selectivity Panel
Absence of public bioactivity data
In‑house JAK1/JAK2/JAK3/TYK2 panel and broader kinase profiling to establish selectivity fingerprint
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